Cas no 1532773-99-1 (2-(7-bromo-1-benzothiophen-3-yl)acetic acid)

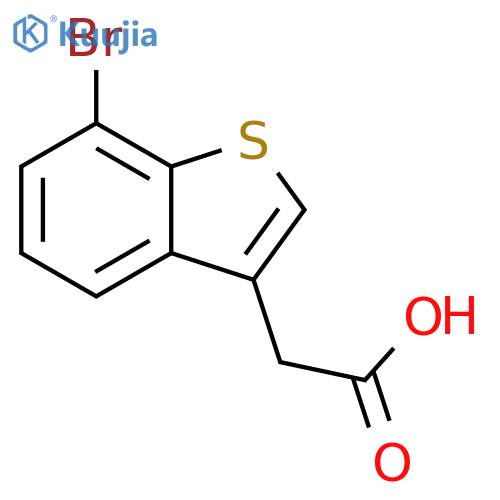

1532773-99-1 structure

商品名:2-(7-bromo-1-benzothiophen-3-yl)acetic acid

CAS番号:1532773-99-1

MF:C10H7BrO2S

メガワット:271.130380868912

MDL:MFCD24032703

CID:5324461

PubChem ID:81038256

2-(7-bromo-1-benzothiophen-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(7-bromo-1-benzothiophen-3-yl)acetic acid

-

- MDL: MFCD24032703

- インチ: 1S/C10H7BrO2S/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,5H,4H2,(H,12,13)

- InChIKey: PUMYYUKADCCUQO-UHFFFAOYSA-N

- ほほえんだ: C12=C(Br)C=CC=C1C(CC(O)=O)=CS2

計算された属性

- せいみつぶんしりょう: 269.93501g/mol

- どういたいしつりょう: 269.93501g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 65.5Ų

2-(7-bromo-1-benzothiophen-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8734827-1.0g |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid |

1532773-99-1 | 95.0% | 1.0g |

$499.0 | 2025-02-19 | |

| Enamine | EN300-8734827-0.5g |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid |

1532773-99-1 | 95.0% | 0.5g |

$374.0 | 2025-02-19 | |

| Enamine | EN300-8734827-0.1g |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid |

1532773-99-1 | 95.0% | 0.1g |

$140.0 | 2025-02-19 | |

| Enamine | EN300-8734827-10.0g |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid |

1532773-99-1 | 95.0% | 10.0g |

$2146.0 | 2025-02-19 | |

| Enamine | EN300-8734827-0.25g |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid |

1532773-99-1 | 95.0% | 0.25g |

$200.0 | 2025-02-19 | |

| 1PlusChem | 1P0283VV-250mg |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid |

1532773-99-1 | 95% | 250mg |

$300.00 | 2024-06-20 | |

| 1PlusChem | 1P0283VV-5g |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid |

1532773-99-1 | 95% | 5g |

$1852.00 | 2024-06-20 | |

| Aaron | AR028447-500mg |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid |

1532773-99-1 | 95% | 500mg |

$540.00 | 2025-02-15 | |

| 1PlusChem | 1P0283VV-2.5g |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid |

1532773-99-1 | 95% | 2.5g |

$1271.00 | 2024-06-20 | |

| Aaron | AR028447-5g |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid |

1532773-99-1 | 95% | 5g |

$2016.00 | 2023-12-15 |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1532773-99-1 (2-(7-bromo-1-benzothiophen-3-yl)acetic acid) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬